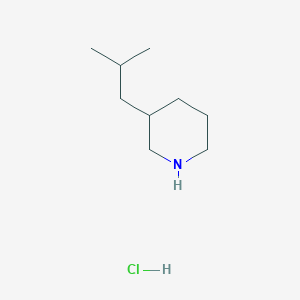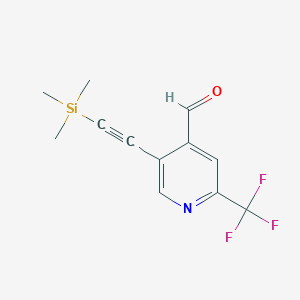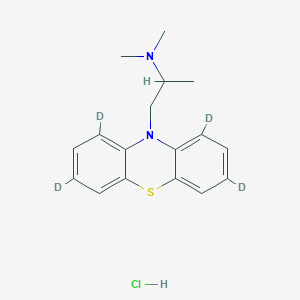
2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
Trifluoromethyl groups (-CF3) are often used in medicinal chemistry due to their ability to improve the metabolic stability and bioavailability of drug molecules . Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. They are found in many biologically active compounds and are used in medicinal chemistry for their diverse biological activities .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the use of trifluoromethanesulfonic acid or its derivatives . Oxazoles can be synthesized through a variety of methods, including cyclodehydration of β-hydroxy amides or condensation of nitriles with aldehydes or ketones .Molecular Structure Analysis
The trifluoromethyl group is a lipophilic group that can form strong dipole-dipole interactions and hydrogen bonds, which can enhance the binding affinity of a drug to its target . The oxazole ring is a planar, aromatic ring that can participate in π-π stacking interactions .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various reactions, including nucleophilic substitution, addition, and elimination reactions . Oxazoles can participate in a variety of reactions, such as N-alkylation, N-acylation, and reactions at the 2-position of the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound containing a trifluoromethyl group and an oxazole ring would depend on the specific compound. In general, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound . Oxazoles are aromatic and planar, which can influence the compound’s conformation and binding interactions .Applications De Recherche Scientifique
Synthesis and Transformation in Organic Chemistry
2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid and its derivatives play a significant role in organic synthesis. The reaction of α-azidochalcones with carboxylic acids, including trifluoroacetic acid, facilitates the formation of highly substituted 2-(trifluoromethyl)oxazoles, illustrating the compound's utility in creating complex organic structures (Rajaguru et al., 2015). Furthermore, the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits demonstrates the versatility of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, a related compound, in generating amino acids with specific properties (Burger et al., 2006).
Photooxygenation and Carboxylate Activation
Oxazoles, including 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid derivatives, are used as masked forms of activated carboxylic acids. They form triamides on reaction with singlet oxygen, which can be employed for synthesizing macrolides, indicating their significance in photooxygenation processes (Wasserman et al., 1981).
Antimicrobial Activity
Some derivatives of 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid exhibit antimicrobial properties. For example, the synthesis of substituted 1,2,3-triazoles demonstrated potential antimicrobial activity, highlighting the compound's relevance in developing new antimicrobial agents (Holla et al., 2005).
Mécanisme D'action
The mechanism of action of a compound containing a trifluoromethyl group and an oxazole ring would depend on the specific compound and its target. Trifluoromethyl groups can enhance the binding affinity of a drug to its target, while oxazole rings can serve as bioisosteres for other functional groups .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJCQGMJTNTRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |
CAS RN |
1060816-01-4 | |
| Record name | 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1456395.png)
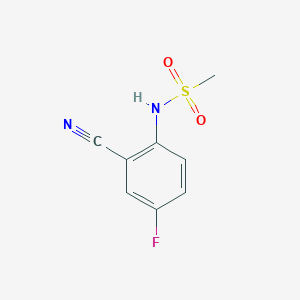
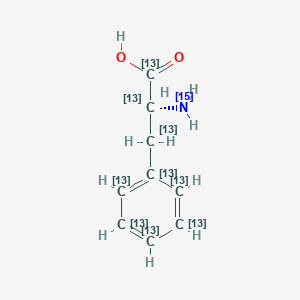


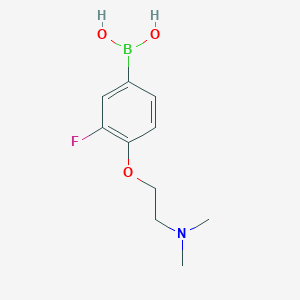
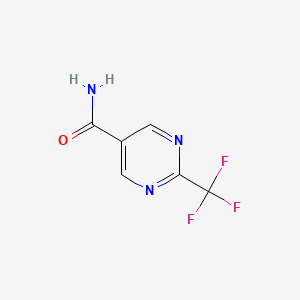
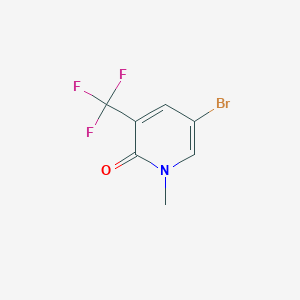

![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)
